![molecular formula C13H19N5O B1455720 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol CAS No. 1275479-06-5](/img/structure/B1455720.png)
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol
Vue d'ensemble
Description
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol is a useful research compound. Its molecular formula is C13H19N5O and its molecular weight is 261.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
2-[Cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle by phosphorylating key proteins involved in cell division. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins . This interaction disrupts the cell cycle, leading to cell growth arrest and apoptosis in cancer cells .
Cellular Effects
This compound has been shown to exert various effects on different cell types. In cancer cells, it induces cell cycle arrest at the G0-G1 phase, leading to reduced cell proliferation . Additionally, the compound promotes apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes . In non-cancerous cells, the effects are less pronounced, indicating a degree of selectivity for cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of CDK2. This binding is facilitated by hydrogen bonds and hydrophobic interactions with key amino acid residues in the enzyme’s active site . The inhibition of CDK2 activity prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis . Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis . The extent of these effects may vary depending on the duration of treatment and the specific cell type being studied .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidation and conjugation reactions, resulting in the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound . The metabolic pathways involved in the clearance of the compound are essential for understanding its pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to various cellular compartments . The localization and accumulation of the compound within specific tissues are influenced by factors such as tissue perfusion, binding affinity, and cellular uptake .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is modulated by its distribution within these compartments, where it interacts with target proteins and enzymes . Post-translational modifications and targeting signals may influence the compound’s localization and function within specific organelles .
Activité Biologique
The compound 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a cyclopentyl group and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine family often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymes : Many pyrazolo derivatives act as inhibitors of key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). For instance, similar compounds have shown significant DHFR inhibition activity, which is crucial for controlling cell proliferation in cancer cells .
- Antitumor Activity : The structural similarity to classical antifolates like methotrexate suggests that this compound may also possess antitumor properties. Studies have demonstrated that modifications in the pyrazolo structure can enhance cytotoxic effects against various cancer cell lines .
- Neuropharmacological Effects : Some derivatives exhibit central nervous system activity, acting as tranquilizers or neuroleptics. This potential suggests a broader therapeutic application beyond oncology .
Antitumor Studies
A notable study synthesized several pyrazolo derivatives to evaluate their antitumor effects. Among these, compounds structurally related to this compound showed promising results:
Compound | IC50 (µM) | Target |
---|---|---|
7e | 1.83 | DHFR |
MTX | 5.57 | DHFR |
The compound 7e demonstrated superior inhibition compared to methotrexate, indicating its potential as a more effective therapeutic agent .
Case Studies
In a specific case involving MCF-7 breast cancer cells, compounds derived from the pyrazolo scaffold were shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic proteins:
- Pro-apoptotic proteins : Increased levels of caspases and Bax.
- Anti-apoptotic protein : Decreased levels of Bcl-2.
These findings suggest that this compound could play a role in therapeutic strategies targeting apoptotic pathways in cancer treatment .
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory activity against various cancer cell lines. A notable example is a related compound that demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, which is considerably lower than that of doxorubicin (9.20 µM) . This suggests that compounds with similar structures could be developed as effective anticancer agents.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance antitumor efficacy. For example, analogs with specific substitutions exhibited improved potency against breast cancer cell lines (IC50 of 1.74 µM for one analog) . These findings suggest that optimizing the chemical structure can lead to more effective therapeutic agents.
Other Biological Activities
Beyond anticancer properties, compounds like 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol may also exhibit other biological activities, such as:
- Tyrosine Kinase Inhibition : Some derivatives act as dual inhibitors of tyrosine and phosphoinositide kinases, which are vital in various signaling pathways related to cell growth and survival .
Potential for Drug Development
The promising results from SAR studies and biological evaluations position this compound as a candidate for further development into therapeutic agents targeting specific cancers. The ability to modify the compound's structure while maintaining or enhancing its efficacy opens avenues for creating a library of potential drug candidates.
Case Study 1: Antitumor Efficacy
In a study exploring novel pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several analogs and tested their efficacy against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound . This case illustrates the importance of structural modifications in developing effective anticancer agents.
Case Study 2: Mechanistic Insights
Another investigation focused on understanding the apoptotic mechanisms induced by these compounds. The study utilized flow cytometry to analyze cell death pathways activated by treatment with specific pyrazolo[3,4-d]pyrimidine derivatives . The findings provided insights into how these compounds can selectively induce apoptosis in tumor cells while sparing normal cells.
Propriétés
IUPAC Name |
2-[cyclopentyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O/c1-17-12-11(8-16-17)13(15-9-14-12)18(6-7-19)10-4-2-3-5-10/h8-10,19H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKSWZPDYYNYSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N(CCO)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.